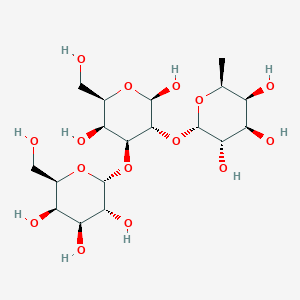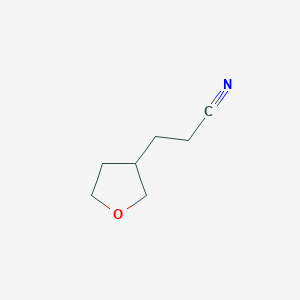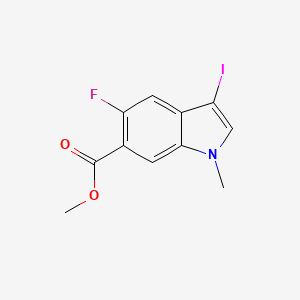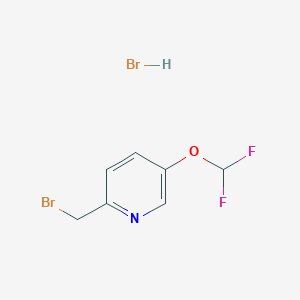
A,22S)-22-Hydroxycholestan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(A,22S)-22-Hydroxycholestan-3-one is a steroidal compound that belongs to the class of hydroxycholestanes. This compound is characterized by the presence of a hydroxyl group at the 22nd carbon position and a ketone group at the 3rd carbon position. It is a derivative of cholesterol and plays a significant role in various biochemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (A,22S)-22-Hydroxycholestan-3-one typically involves the hydroxylation of cholestane derivatives. One common method includes the use of cytochrome P450 enzymes, which catalyze the hydroxylation at the 22nd carbon position. The reaction conditions often require specific cofactors and optimal pH levels to ensure the enzyme’s activity.
Industrial Production Methods: In an industrial setting, the production of (this compound can be achieved through biotechnological processes involving genetically engineered microorganisms that express the necessary enzymes. These processes are designed to be efficient and scalable, allowing for the large-scale production of the compound.
Análisis De Reacciones Químicas
Types of Reactions: (A,22S)-22-Hydroxycholestan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 22nd position can be oxidized to form a ketone.
Reduction: The ketone group at the 3rd position can be reduced to form a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 22-ketocholestan-3-one.
Reduction: Formation of 22-hydroxycholestan-3-ol.
Substitution: Formation of various substituted cholestane derivatives.
Aplicaciones Científicas De Investigación
(A,22S)-22-Hydroxycholestan-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other steroidal compounds.
Biology: The compound is studied for its role in cellular processes and its interaction with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in the development of steroid-based drugs.
Industry: It is utilized in the production of various biochemical products and as a standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of (A,22S)-22-Hydroxycholestan-3-one involves its interaction with specific enzymes and receptors in the body. The hydroxyl group at the 22nd position allows it to bind to certain enzymes, influencing their activity. This binding can modulate various biochemical pathways, including those involved in cholesterol metabolism and steroidogenesis.
Comparación Con Compuestos Similares
22R-Hydroxycholestan-3-one: Differs in the stereochemistry at the 22nd position.
22-Hydroxycholesterol: Lacks the ketone group at the 3rd position.
Cholestane-3-one: Lacks the hydroxyl group at the 22nd position.
Uniqueness: (A,22S)-22-Hydroxycholestan-3-one is unique due to its specific stereochemistry and functional groups, which confer distinct biochemical properties. Its ability to undergo specific reactions and interact with enzymes makes it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C27H46O2 |
|---|---|
Peso molecular |
402.7 g/mol |
Nombre IUPAC |
(5S,8S,9S,10S,13S,14S,17S)-17-[(2S,3S)-3-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C27H46O2/c1-17(2)6-11-25(29)18(3)22-9-10-23-21-8-7-19-16-20(28)12-14-26(19,4)24(21)13-15-27(22,23)5/h17-19,21-25,29H,6-16H2,1-5H3/t18-,19-,21+,22-,23-,24-,25-,26-,27+/m0/s1 |
Clave InChI |
BJUSQQDFDSMKIV-JUWUIRPVSA-N |
SMILES isomérico |
C[C@@H]([C@@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C)[C@H](CCC(C)C)O |
SMILES canónico |
CC(C)CCC(C(C)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![((3aR,4R,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl sulfamate](/img/structure/B15061881.png)
![5-Chloro-1-[(4-methoxyphenyl)methyl]indole-2,3-dione](/img/structure/B15061888.png)




![(1R,6R)-7-Methyl-3-tosyl-3-azabicyclo[4.1.0]heptane-6-carbaldehyde](/img/structure/B15061916.png)
![ethyl (2E)-3-{3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate](/img/structure/B15061922.png)
![tert-butyl N-[3-[3-[[6-(2,6-difluorophenyl)-5-fluoropyridine-2-carbonyl]amino]pyridin-4-yl]-5-methylcyclohexyl]carbamate](/img/structure/B15061923.png)


![3-[(6R,13S,19R,22S,25Z,28S,31R,34S,37S)-34-benzyl-19,31-bis[(2S)-butan-2-yl]-25-ethylidene-9-hydroxy-10-(2-hydroxyheptyl)-22,28-bis(hydroxymethyl)-2,5,8,12,18,21,24,27,30,33,36-undecaoxo-1,4,7,11,17,20,23,26,29,32,35-undecazatricyclo[35.3.0.013,17]tetracontan-6-yl]propanamide](/img/structure/B15061947.png)

![3-Oxazolidinecarboxylic acid, 2,2-dimethyl-4-(2-propen-1-yl)-5-[(1R,2R)-1,2,3-trihydroxypropyl]-, 1,1-dimethylethyl ester, (4R,5R)-](/img/structure/B15061957.png)
